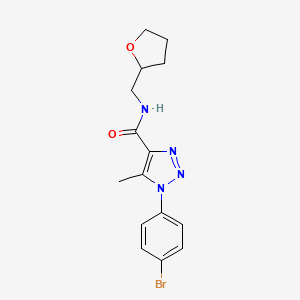![molecular formula C19H23ClN4O5S3 B2580345 乙基{[5-({[3-(氮杂环庚烷-1-磺酰基)-4-氯苯基]羰基}氨基)-1,3,4-噻二唑-2-基]硫代}乙酸酯 CAS No. 887890-57-5](/img/structure/B2580345.png)
乙基{[5-({[3-(氮杂环庚烷-1-磺酰基)-4-氯苯基]羰基}氨基)-1,3,4-噻二唑-2-基]硫代}乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a synthetic organic compound notable for its multifaceted chemical structure. It belongs to the thiadiazole class of compounds, which often exhibit significant biological activities and are used in various scientific fields.
科学研究应用
Chemistry
Used as a precursor in the synthesis of other complex molecules and materials.
Biology
Studied for its potential antimicrobial and antifungal properties.
Medicine
Explored for its role in designing drugs targeting specific enzymes or pathways due to its structural diversity.
Industry
Used in the development of materials with unique properties, such as advanced polymers and catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves multiple steps, typically starting from commercially available reagents. The general synthetic route can involve:
Formation of 1,3,4-thiadiazole: : This usually begins with the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative.
Substitution Reaction: : Incorporating the 3-(azepan-1-ylsulfonyl)-4-chlorophenyl group through a nucleophilic aromatic substitution.
Coupling Reaction: : The final step involves coupling with ethyl bromoacetate in the presence of a base such as potassium carbonate, resulting in the esterification.
Industrial Production Methods
For industrial-scale production, the process is streamlined to optimize yield and purity. This might involve high-efficiency catalysts, large-scale reactors, and automated monitoring systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: : Reduced by agents like hydrogen in the presence of a catalyst.
Substitution: : Nucleophilic substitution at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Leads to desulfonated or reduced amine derivatives.
Substitution: : Yields various substituted thiadiazole derivatives.
作用机制
Molecular Targets and Pathways
The compound’s activity often involves binding to specific enzymes or receptors. The presence of multiple functional groups allows it to interact with various biomolecular targets, disrupting normal cellular functions or inhibiting pathogen growth.
相似化合物的比较
Similar Compounds
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate: : Has an oxadiazole ring instead of a thiadiazole ring.
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-triazol-2-yl]sulfanyl}acetate: : Contains a triazole ring instead of a thiadiazole ring.
Uniqueness
Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is unique due to the specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties not found in similar compounds.
There you have it! A full rundown of Ethyl {[5-({[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate and its many facets. Curious about anything specific within the sections?
属性
IUPAC Name |
ethyl 2-[[5-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O5S3/c1-2-29-16(25)12-30-19-23-22-18(31-19)21-17(26)13-7-8-14(20)15(11-13)32(27,28)24-9-5-3-4-6-10-24/h7-8,11H,2-6,9-10,12H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKLFJUXKXHMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2580266.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2580272.png)
![1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2580273.png)




![2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-METHYL-N-PHENYLACETAMIDE](/img/structure/B2580279.png)
![7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2580281.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylpiperidin-1-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2580282.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-morpholin-4-ylbenzamide](/img/structure/B2580285.png)
